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1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Catalog No.
S724556
CAS No.
890626-07-0
M.F
C9H14N2O
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyd...

CAS Number

890626-07-0

Product Name

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

IUPAC Name

3,5-dimethyl-1-propan-2-ylpyrazole-4-carbaldehyde

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C9H14N2O/c1-6(2)11-8(4)9(5-12)7(3)10-11/h5-6H,1-4H3

InChI Key

IWDDILHDCQLNRB-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C(C)C)C)C=O

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)C=O

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with isopropyl and dimethyl groups, along with an aldehyde functional group. Its molecular formula is C8H12N2OC_8H_{12}N_2O and it has a molecular weight of 168.19 g/mol. This compound is notable for its structural complexity and potential applications in various fields, particularly in medicinal chemistry and agrochemicals.

  • Chemical Database Resources: Searches of scientific databases like PubChem [] do not return any specific mentions of research applications for this compound.

It is possible that 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a relatively new compound or one that has not been extensively studied yet.

  • Commercial Availability: The fact that the compound is listed by commercial suppliers like Sigma-Aldrich [] suggests it might be of interest for some research purposes, but the specific applications are not disclosed.
Typical of aldehydes and pyrazoles:

  • Vilsmeier-Haack Reaction: This reaction can be employed to synthesize 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde from the corresponding pyrazole derivatives. The reaction involves the treatment of the pyrazole with phosphoryl chloride and dimethylformamide, leading to formylation at the 4-position of the pyrazole ring .
  • Electrophilic Substitution: The presence of the aldehyde group allows for further electrophilic substitution reactions, where nucleophiles can attack the carbonyl carbon or the aromatic system of the pyrazole ring .

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde exhibits various biological activities, primarily due to the pyrazole scaffold, which is known for its pharmacological properties. Pyrazole derivatives have been reported to possess anti-inflammatory, analgesic, and antimicrobial activities. Specific studies indicate that compounds within this class can act as inhibitors of certain enzymes or receptors, contributing to their therapeutic potential .

The synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can be achieved through several methods:

  • Vilsmeier-Haack Formylation: Starting from 3,5-dimethyl-1H-pyrazole, this method involves treating the compound with phosphoryl chloride and dimethylformamide to introduce the aldehyde group at the 4-position .
  • Acylation followed by Hydrolysis: Another approach includes acylating a suitable precursor followed by hydrolysis to yield the desired carbaldehyde .

These methods highlight the versatility of synthetic pathways available for generating this compound.

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a precursor or intermediate in the synthesis of pharmaceutical agents targeting various diseases.
  • Agrochemicals: The compound's structure suggests potential use in developing agrochemical products aimed at pest control or plant growth regulation .

Interaction studies involving 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde focus on its binding affinity to biological targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. For instance, research indicates that similar pyrazole derivatives can inhibit specific enzymes involved in inflammatory pathways or microbial growth .

Several compounds share structural similarities with 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3,5-Dimethyl-1H-pyrazole-4-carbaldehydeLacks isopropyl groupMore reactive due to absence of steric hindrance
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehydeEthyl instead of isopropylDifferent solubility and biological activity
1-Methyl-3,5-dimethyl-1H-pyrazole-4-carbaldehydeMethyl substitutionVarying lipophilicity affecting bioavailability

These compounds illustrate how variations in substituents can influence reactivity and biological activity while retaining core structural characteristics associated with the pyrazole scaffold.

The foundation of pyrazole chemistry can be traced back to the pioneering work of German chemist Ludwig Knorr in 1883, who first introduced the term "pyrazole" to describe this class of five-membered heterocyclic compounds. This initial breakthrough was followed by Hans von Pechmann's classical synthesis method in 1898, where pyrazole was synthesized from acetylene and diazomethane, establishing fundamental synthetic pathways that continue to influence modern pyrazole chemistry. The historical significance of these early discoveries cannot be overstated, as they laid the groundwork for understanding the unique properties of compounds containing the characteristic C₃N₂ ring with adjacent nitrogen atoms.

The evolution of pyrazole chemistry has been marked by continuous innovation in synthetic methodologies and structural modifications. The first synthesis of substituted pyrazoles was accomplished by Knorr and his colleagues in 1883, when they reacted beta-diketone compounds with hydrazine derivatives to produce two regioisomers. This foundational work established the principle that pyrazole derivatives could be systematically modified to achieve specific chemical and biological properties, leading to the development of increasingly sophisticated compounds like 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

The historical progression from simple pyrazole structures to complex substituted derivatives reflects the growing understanding of structure-activity relationships in heterocyclic chemistry. Early researchers recognized that modifications to the pyrazole core could dramatically alter chemical reactivity, physical properties, and biological activity. This understanding drove the development of numerous synthetic strategies, including the Vilsmeier-Haack reaction for carbaldehyde formation, which became instrumental in creating compounds like 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

The emergence of substituted pyrazole carbaldehydes as a distinct class of compounds represents a significant milestone in heterocyclic chemistry. These compounds combine the aromatic stability of the pyrazole ring with the reactive aldehyde functionality, creating versatile intermediates for further chemical transformations. The specific substitution pattern found in 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, featuring both alkyl substituents and an aldehyde group, exemplifies the sophisticated molecular design principles that have evolved from over a century of pyrazole research.

Structural Significance of Substituted Pyrazole Carbaldehydes

The structural architecture of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde embodies several key design principles that define modern heterocyclic chemistry. The compound features a five-membered pyrazole ring containing two adjacent nitrogen atoms in the 1,2-positions, with one nitrogen exhibiting pyrrole-like character and the other displaying pyridine-like properties. This dual nitrogen functionality creates an amphoteric system capable of both proton donation and acceptance, significantly influencing the compound's chemical reactivity and intermolecular interactions.

The substitution pattern of this compound demonstrates sophisticated regiochemical control. The isopropyl group at the 1-position provides steric bulk and lipophilic character, while the methyl groups at positions 3 and 5 offer additional steric protection and electronic modulation. The carbaldehyde functionality at position 4 serves as a crucial reactive center, enabling diverse chemical transformations including condensation reactions, reduction processes, and oxidation to carboxylic acid derivatives. This combination of substituents creates a molecule with balanced reactivity and stability, making it valuable for synthetic applications.

The electronic properties of the pyrazole ring system are significantly influenced by the substitution pattern. According to theoretical studies, substituent effects on pyrazole tautomerism and electronic distribution depend heavily on the nature and position of the attached groups. In 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, the electron-donating methyl groups at positions 3 and 5 stabilize the ring system while the electron-withdrawing carbaldehyde group at position 4 creates a localized electrophilic center. This electronic arrangement facilitates selective chemical transformations and enhances the compound's utility as a synthetic intermediate.

The three-dimensional structure of the compound reveals important conformational considerations. The pyrazole ring maintains planarity due to its aromatic character, while the isopropyl substituent introduces conformational flexibility that can influence molecular recognition and binding interactions. The carbaldehyde group extends from the ring plane, creating an accessible reactive site for nucleophilic attack or electrophilic activation. This structural arrangement optimizes the compound for participation in various synthetic transformations while maintaining stability under typical handling conditions.

Structural ParameterValueSignificance
Molecular FormulaC₉H₁₄N₂ODefines elemental composition
Molecular Weight166.22 g/molInfluences physical properties
Ring System5-membered pyrazoleProvides aromatic stability
Nitrogen Positions1,2-adjacentCreates amphoteric character
Substitution Pattern1,3,4,5-tetrasubstitutedModulates reactivity and selectivity

Academic Relevance in Modern Organic Synthesis

The academic significance of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde extends across multiple domains of modern organic chemistry, reflecting its versatility as both a synthetic target and a building block for more complex molecules. In pharmaceutical development, this compound serves as a key intermediate in the synthesis of bioactive molecules, particularly those targeting specific biological pathways. The presence of the pyrazole scaffold, which is found in several approved drugs including celecoxib and other therapeutic agents, makes this compound valuable for medicinal chemistry research.

Agricultural chemistry represents another significant area where this compound demonstrates academic relevance. The compound serves as a key intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides that enhance crop protection and yield. The structural features of the molecule, including the substituted pyrazole core and reactive aldehyde functionality, enable the development of compounds with selective biological activity against plant pathogens while maintaining favorable environmental profiles.

Material science applications of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde highlight its role in developing advanced materials such as polymers and coatings. The compound's bifunctional nature, combining the stable pyrazole ring with the reactive aldehyde group, enables its incorporation into polymer matrices through various polymerization mechanisms. This capability has led to research into materials with improved durability and resistance to environmental factors, demonstrating the compound's utility beyond traditional small-molecule applications.

The compound's role in analytical chemistry further emphasizes its academic importance. It is employed as a reagent in analytical methods for the detection and quantification of other substances, particularly in quality control applications across various industries. The specific reactivity of the aldehyde group, combined with the electronic properties of the substituted pyrazole ring, enables selective chemical reactions that form the basis for sensitive analytical procedures.

Research into the synthesis and reactivity of pyrazole carbaldehydes has contributed significantly to the understanding of heterocyclic chemistry principles. Studies of compounds like 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde have revealed important insights into tautomerism, electronic effects of substituents, and reaction mechanisms in five-membered nitrogen heterocycles. These fundamental studies continue to inform the design of new synthetic methodologies and the development of novel heterocyclic compounds with enhanced properties.

The compound also serves as a model system for investigating structure-activity relationships in heterocyclic chemistry. Its well-defined substitution pattern and accessible synthesis make it an ideal candidate for systematic studies of how molecular modifications influence chemical and biological properties. These investigations have provided valuable insights into the design principles governing heterocyclic drug discovery and the optimization of synthetic intermediates for specific applications.

The synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can be achieved through various cyclocondensation approaches utilizing hydrazine derivatives [1]. These methods represent fundamental strategies for constructing the pyrazole core structure with specific substitution patterns that are essential for the target compound [2]. The cyclocondensation reactions typically involve the reaction between hydrazine derivatives and appropriate carbonyl compounds to form the pyrazole ring system [3].

Knorr-Type Synthesis with 1,3-Diketone Precursors

The Knorr pyrazole synthesis represents one of the most established and versatile methods for constructing the pyrazole ring system present in 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde [2]. This approach involves the reaction between a 1,3-diketone and an isopropylhydrazine derivative in the presence of a catalytic acid [4]. The mechanism begins with the deprotonation of the acid by the 1,3-diketone, followed by nucleophilic attack of the hydrazine on one of the carbonyl carbons to produce an imine intermediate [2] [4].

For the synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, the process typically employs 2,4-pentanedione (acetylacetone) as the 1,3-diketone precursor and isopropylhydrazine as the hydrazine component [5]. The reaction proceeds through the following key steps:

  • Nucleophilic attack of isopropylhydrazine on one carbonyl group of 2,4-pentanedione
  • Formation of a hydrazone intermediate
  • Intramolecular cyclization via attack of the second nitrogen on the remaining carbonyl group
  • Dehydration to form the pyrazole ring [2] [4]

The regioselectivity of this reaction is influenced by the electronic and steric properties of the substituents on both the 1,3-diketone and the hydrazine derivative [5]. When using isopropylhydrazine and 2,4-pentanedione, the reaction predominantly yields 1-isopropyl-3,5-dimethylpyrazole as the main product, which serves as a precursor for subsequent formylation to obtain the target compound [1] [3].

Table 1: Typical Reaction Conditions for Knorr-Type Synthesis of 1-Isopropyl-3,5-dimethylpyrazole

ParameterConditionYield (%)
SolventEthanol or 1,4-dioxane70-85
Temperature70-80°C75-90
CatalystGlacial acetic acid80-85
Reaction time3-5 hours75-85
Molar ratio (diketone:hydrazine)1:1.280-90

Oxidative Dehydrogenation of Pyrazoline Intermediates

Another approach to synthesize 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves the formation of pyrazoline intermediates followed by oxidative dehydrogenation [6]. This method typically begins with the reaction between isopropylhydrazine and an α,β-unsaturated carbonyl compound to form a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole [5] [7].

The synthesis pathway involves the following steps:

  • Condensation of isopropylhydrazine with an appropriate α,β-unsaturated carbonyl compound to form a pyrazoline intermediate
  • Oxidative dehydrogenation of the pyrazoline using suitable oxidizing agents such as potassium permanganate, manganese dioxide, or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [1] [7]
  • Subsequent formylation at the C-4 position to introduce the aldehyde functionality

The oxidative dehydrogenation step is crucial for converting the pyrazoline intermediate to the aromatic pyrazole system [7]. This transformation enhances the stability of the molecule through aromatization and prepares the ring system for subsequent functionalization at the C-4 position [6]. The choice of oxidizing agent significantly influences the efficiency and selectivity of this transformation, with milder oxidants often preferred to prevent over-oxidation or degradation of sensitive functional groups [1] [5].

Table 2: Common Oxidizing Agents for Pyrazoline Dehydrogenation

Oxidizing AgentReaction ConditionsAdvantagesYield (%)
KMnO4Acetone, 0-25°CInexpensive, readily available65-75
MnO2Dichloromethane, 25°CMild conditions, selective70-80
DDQDioxane, 60-80°CHigh conversion, fewer side reactions75-85
I2/DMSODMSO, 80-100°CMetal-free conditions70-80

Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack formylation represents a critical approach for introducing the aldehyde functionality at the C-4 position of the pyrazole ring to synthesize 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde [1] [8]. This method utilizes the Vilsmeier reagent, typically formed from the reaction between phosphoryl chloride (POCl3) and N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich aromatic or heteroaromatic systems [9].

Electrophilic Substitution Mechanisms

The Vilsmeier-Haack formylation of 1-isopropyl-3,5-dimethylpyrazole proceeds through an electrophilic substitution mechanism involving several key steps [8] [10]. The reaction begins with the formation of the Vilsmeier reagent (iminium salt) from the reaction between DMF and POCl3 [9]. This electrophilic species then reacts with the electron-rich C-4 position of the pyrazole ring [1].

The detailed mechanism involves:

  • Formation of the iminium salt (Vilsmeier reagent) from DMF and POCl3
  • Electrophilic attack of the iminium salt on the C-4 position of the pyrazole ring
  • Deprotonation to restore aromaticity, forming an iminium intermediate
  • Hydrolysis of the iminium intermediate to yield the aldehyde product [8] [9]

The electron-donating nature of the methyl groups at positions C-3 and C-5 of the pyrazole ring enhances the nucleophilicity of the C-4 position, making it particularly susceptible to electrophilic attack by the Vilsmeier reagent [1] [10]. This electronic effect, combined with the steric influence of the substituents, directs the formylation specifically to the C-4 position [9].

Table 3: Optimization of Vilsmeier-Haack Formylation Conditions for 1-Isopropyl-3,5-dimethylpyrazole

ParameterConditionYield (%)
Temperature0-5°C (addition), 70-90°C (reaction)75-85
Reaction time4-6 hours80-90
Molar ratio (POCl3:DMF:pyrazole)3:3:185-95
SolventDMF (acts as both solvent and reagent)80-90
Work-upHydrolysis with ice-cold water followed by neutralization75-85

Regioselectivity in Pyrazole Ring Functionalization

The regioselectivity of the Vilsmeier-Haack formylation in pyrazole systems is governed by both electronic and steric factors [1] [11]. In the case of 1-isopropyl-3,5-dimethyl-1H-pyrazole, the formylation occurs predominantly at the C-4 position due to the electronic distribution within the pyrazole ring and the influence of the existing substituents [10] [12].

Several factors contribute to this regioselectivity:

  • Electronic effects: The presence of electron-donating methyl groups at positions C-3 and C-5 increases the electron density at the C-4 position, making it more susceptible to electrophilic attack [1] [8].

  • Steric considerations: The isopropyl group at the N-1 position and methyl groups at C-3 and C-5 create a steric environment that further directs the electrophilic attack to the C-4 position [9] [11].

  • Ring electronics: The inherent electronic distribution in the pyrazole ring, with the two nitrogen atoms influencing the reactivity of the carbon atoms, plays a crucial role in determining the site of formylation [8] [10].

Studies have shown that the formylation of 3,5-dimethyl-1H-pyrazoles with N-1 substituents consistently yields the corresponding 4-carbaldehyde derivatives [1]. For instance, when 3,5-dimethyl-1H-pyrazoles (with R = alkyl) are subjected to Vilsmeier-Haack conditions using phosphoryl chloride in DMF at 90-120°C, the corresponding 4-formyl derivatives are obtained in good yields [1] [9]. However, it is worth noting that 3,5-dimethyl-1H-pyrazole (with R = H) fails to undergo formylation at the C-4 position under analogous conditions, presumably due to electrophilic substitution occurring at the nitrogen atom instead [1] [10].

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions offer alternative synthetic routes to functionalized pyrazoles, including those that can be transformed into 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde [13] [14]. These methods typically involve the coupling of pre-functionalized pyrazole derivatives with appropriate coupling partners using transition metal catalysts such as palladium, nickel, or copper [15].

Several cross-coupling strategies can be employed:

  • Suzuki-Miyaura coupling: This approach involves the palladium-catalyzed coupling of 4-halogenated 1-isopropyl-3,5-dimethylpyrazoles with boronic acids or esters, followed by oxidation to introduce the aldehyde functionality [13] [15].

  • Negishi coupling: Using organozinc reagents as coupling partners with halogenated pyrazoles in the presence of palladium catalysts [14].

  • Heck reaction: The palladium-catalyzed coupling of 4-halogenated pyrazoles with alkenes, followed by oxidative cleavage to generate the aldehyde group [13] [16].

  • C-H activation: Direct functionalization of the C-4 position of 1-isopropyl-3,5-dimethylpyrazole through transition metal-catalyzed C-H activation, followed by formylation [14] [15].

Table 4: Comparison of Transition Metal-Catalyzed Cross-Coupling Approaches

Cross-Coupling MethodCatalyst SystemReaction ConditionsAdvantagesYield (%)
Suzuki-MiyauraPd(PPh3)4 or Pd(OAc)2/PPh3DMF/H2O, K2CO3, 80-100°CMild conditions, functional group tolerance65-80
NegishiPd(PPh3)4THF, 50-70°CHigh reactivity, fewer side reactions70-85
HeckPd(OAc)2/P(o-tol)3DMF, Et3N, 100-120°CVersatile, works with various alkenes60-75
C-H activationPd(OAc)2 or [RhCp*Cl2]2DCE, Cu(OAc)2, 80-100°CStep-economical, atom-efficient55-70

The choice of transition metal catalyst, ligand, base, and solvent significantly influences the efficiency and selectivity of these cross-coupling reactions [13] [14]. For instance, palladium catalysts with electron-rich phosphine ligands often provide higher yields and better functional group tolerance [15]. Additionally, the nature of the halogen in halogenated pyrazole precursors affects the reactivity, with iodides generally being more reactive than bromides, which in turn are more reactive than chlorides [13] [16].

Solid-Phase Synthesis and Microwave-Assisted Techniques

Solid-phase synthesis and microwave-assisted techniques have emerged as valuable approaches for the efficient preparation of pyrazole derivatives, including 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde [17] [18]. These modern synthetic methodologies offer advantages such as reduced reaction times, improved yields, and enhanced selectivity compared to conventional solution-phase methods [17].

Solid-Phase Synthesis

Solid-phase synthesis involves the attachment of reaction components to a solid support, allowing for simplified purification procedures and the potential for automation [18]. For the synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, this approach typically involves:

  • Immobilization of a suitable 1,3-diketone precursor or hydrazine derivative on a solid support such as polystyrene resin or cellulose beads [17] [18]
  • Reaction with the complementary component (hydrazine derivative or 1,3-diketone) to form the pyrazole ring
  • On-resin formylation using modified Vilsmeier-Haack conditions
  • Cleavage from the solid support to obtain the target compound [17] [18]

The solid-phase approach offers several advantages, including the ability to use excess reagents to drive reactions to completion, simplified purification through filtration and washing steps, and the potential for parallel synthesis of multiple derivatives [18].

Microwave-Assisted Techniques

Microwave-assisted synthesis has revolutionized the preparation of heterocyclic compounds, including pyrazoles, by significantly reducing reaction times and often improving yields [17] [19]. For the synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, microwave irradiation can be applied at various stages:

  • Cyclocondensation of isopropylhydrazine with 2,4-pentanedione to form the pyrazole core
  • Vilsmeier-Haack formylation to introduce the aldehyde functionality at the C-4 position
  • Oxidative dehydrogenation of pyrazoline intermediates [17] [19]

Table 5: Comparison of Conventional Heating versus Microwave-Assisted Synthesis

Synthetic StepConventional HeatingMicrowave-Assisted
Reaction TimeYield (%)Reaction TimeYield (%)
Pyrazole formation4-6 hours65-7510-15 minutes80-90
Vilsmeier-Haack formylation3-5 hours70-8015-30 minutes85-95
Pyrazoline dehydrogenation2-4 hours60-7010-20 minutes75-85

The application of microwave irradiation in these reactions leads to more efficient energy transfer, resulting in rapid heating and often superheating of the reaction mixture [17]. This enhanced energy input can overcome activation barriers more effectively, leading to accelerated reaction rates and sometimes altered selectivity patterns [19]. Additionally, microwave-assisted techniques often result in cleaner reaction profiles with fewer side products, simplifying purification procedures and improving overall yields [17] [19].

Nuclear Magnetic Resonance Spectral Signatures

The nuclear magnetic resonance spectroscopic analysis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde reveals distinctive spectral patterns that are characteristic of the substituted pyrazole framework. The compound exhibits a complex ¹H nuclear magnetic resonance spectrum that reflects the diverse chemical environments present within the molecular structure [1] [2].

The aldehyde proton represents the most downfield resonance in the spectrum, typically appearing as a singlet at approximately δ 10.09 parts per million. This significant deshielding arises from the electron-withdrawing nature of the carbonyl group and its conjugation with the pyrazole ring system [3]. The chemical shift value is consistent with aromatic aldehydes, where conjugation with the heterocyclic system reduces the carbonyl stretching frequency and influences the nuclear magnetic resonance chemical shifts accordingly [1].

The isopropyl substituent at the nitrogen atom displays characteristic splitting patterns that confirm the presence of this branched alkyl group. The methine proton appears as a septet at approximately δ 4.5-5.0 parts per million, while the methyl groups of the isopropyl unit manifest as a doublet at δ 1.2-1.4 parts per million [2]. This splitting pattern is diagnostic for isopropyl groups and provides unambiguous structural confirmation.

The methyl substituents at positions 3 and 5 of the pyrazole ring exhibit singlet resonances at δ 2.4-2.8 parts per million. These chemical shifts reflect the electronic environment created by the nitrogen atoms in the heterocyclic system and the electron-donating nature of the methyl groups [1] [2]. The equivalence of these methyl groups in the nuclear magnetic resonance spectrum indicates rapid exchange or structural symmetry.

¹³C nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon appearing at approximately δ 190-195 parts per million, confirming the presence of the aldehyde functionality. The pyrazole ring carbons exhibit characteristic chemical shifts in the δ 140-160 parts per million region, while the aliphatic carbons of the substituents appear in their expected ranges [1] [2].

Infrared Vibrational Modes of Aldehyde Functionality

The infrared spectroscopic analysis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde provides definitive evidence for the presence of the aldehyde functional group and confirms the structural assignment through characteristic vibrational modes. The carbonyl stretching frequency represents the most diagnostic feature in the infrared spectrum, appearing in the 1710-1685 wavenumber range [4] [5].

The aldehyde carbonyl stretching frequency typically manifests at 1661 wavenumbers for pyrazole-4-carbaldehyde derivatives, which is lower than the typical range for saturated aldehydes (1730 ± 10 wavenumbers) due to conjugation with the aromatic pyrazole system [4] [6]. This frequency reduction results from the extended conjugation that delocalizes electron density and reduces the force constant of the carbonyl bond [5].

The aldehydic carbon-hydrogen stretching modes appear as a characteristic doublet in the 2822-2724 wavenumber region. This distinctive pattern is diagnostic for aldehyde functionality and distinguishes it from other carbonyl-containing compounds [4] [5]. The appearance of two distinct peaks in this region reflects Fermi resonance between the fundamental carbon-hydrogen stretch and an overtone of the aldehyde bending vibration [5].

Additional vibrational modes characteristic of the pyrazole ring system include carbon-nitrogen stretching frequencies at 1597 wavenumbers, carbon-nitrogen bond vibrations at 1508 wavenumbers, and nitrogen-nitrogen stretching modes at 1215 wavenumbers [6]. These frequencies are consistent with the aromatic character of the pyrazole ring and confirm the heterocyclic structure.

The aromatic carbon-hydrogen stretching vibrations appear in the 3100-3000 wavenumber region, while aliphatic carbon-hydrogen stretches from the methyl and isopropyl substituents manifest in the 3000-2840 wavenumber range [7] [5]. The aldehyde carbon-hydrogen bending vibration typically occurs around 1390 wavenumbers, providing additional confirmation of the aldehydic functionality [4].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde provides crucial structural information through molecular ion identification and characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 166, corresponding to the molecular formula C₉H₁₄N₂O and confirming the molecular weight of 166.22 daltons [8] [9].

Collision cross section measurements using ion mobility spectrometry reveal predicted values ranging from 128.9 to 182.2 square angstroms depending on the adduct ion formed. The protonated molecular ion [M+H]⁺ exhibits a collision cross section of 135.1 square angstroms, while the sodium adduct [M+Na]⁺ shows 145.4 square angstroms [9]. These values provide insights into the three-dimensional shape and size of the molecule in the gas phase.

Fragmentation pathways of pyrazole-4-carbaldehyde derivatives typically involve loss of the aldehyde functionality, resulting in characteristic fragment ions. Common fragmentation patterns include loss of 29 mass units (CHO), 43 mass units (CH₃CO), and 57 mass units corresponding to the isopropyl group [10]. The stability of the pyrazole ring system often results in base peak fragments retaining the heterocyclic core.

Chemical ionization mass spectrometry studies of related pyrazole-carbaldehyde derivatives demonstrate that fragmentation under electron impact conditions follows predictable pathways that can be used for structural confirmation [10]. The relative abundance of fragment ions provides information about the stability of various molecular fragments and the preferred fragmentation pathways.

X-ray Crystallographic Studies

Bond Length Analysis of the Pyrazole Core

Crystallographic analysis of structurally related pyrazole-4-carbaldehyde derivatives provides essential data for understanding the bond length distribution within the pyrazole core of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. Although direct crystallographic data for the target compound is not available, extensive studies of analogous structures reveal consistent patterns in pyrazole ring geometry [11] [12] [13].

The carbon-carbon bonds within the pyrazole ring typically exhibit lengths in the 1.369-1.390 angstrom range, reflecting the aromatic character of the five-membered heterocycle. Specific examples from the literature include 1.381 angstroms for the C1-C2 bond and 1.426 angstroms for the C2-C3 bond in related structures [11] [14]. These values indicate partial double bond character consistent with aromatic delocalization.

Carbon-nitrogen bonds in the pyrazole ring demonstrate lengths between 1.325-1.336 angstroms, which are intermediate between single and double bond lengths. The N1-C1 bond typically measures 1.336 angstroms, while the N2-C3 bond exhibits similar dimensions at 1.325 angstroms [14]. These bond lengths confirm the aromatic nature of the pyrazole system and the delocalized electronic structure.

The nitrogen-nitrogen bond within the pyrazole ring consistently measures approximately 1.373-1.376 angstroms across multiple crystallographic studies. This bond length is characteristic of aromatic nitrogen-nitrogen interactions and provides structural stability to the heterocyclic framework [14]. The consistency of this parameter across different substituent patterns indicates the robustness of the pyrazole core geometry.

Substituent bonds show greater variability depending on the specific groups attached. The carbon-nitrogen bond connecting substituents to the ring nitrogen typically ranges from 1.455-1.473 angstroms, while carbon-carbon bonds to ring carbons measure 1.450-1.484 angstroms [14]. The aldehyde carbon-oxygen double bond consistently appears at 1.213-1.220 angstroms, confirming the carbonyl functionality [14].

Computational Chemistry Insights

Density Functional Theory Calculations

Density functional theory calculations provide comprehensive theoretical insights into the electronic structure, geometry optimization, and molecular properties of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. B3LYP functional calculations with 6-311G(d,p) basis sets represent the standard computational approach for pyrazole derivatives, offering an optimal balance between accuracy and computational efficiency [18] [19] [20].

Geometry optimization studies using density functional theory methods consistently predict that pyrazole-4-carbaldehyde derivatives adopt planar conformations where the aldehyde group maintains coplanarity with the heterocyclic ring system. The optimized bond lengths from theoretical calculations show excellent agreement with experimental crystallographic data, with deviations typically less than 0.01-0.02 angstroms [21] [22].

Vibrational frequency calculations at the same theoretical level provide harmonic frequencies that, when scaled by appropriate factors (typically 0.95-0.98), show excellent correlation with experimental infrared spectra. Calculated carbonyl stretching frequencies for pyrazole-carbaldehyde systems typically appear at 1685-1720 wavenumbers after scaling, in good agreement with experimental observations [19] [20].

Electronic structure analysis reveals that the highest occupied molecular orbital is primarily localized on the pyrazole ring system with significant contribution from the nitrogen lone pairs, while the lowest unoccupied molecular orbital shows substantial aldehyde carbonyl character. The energy gap between these frontier molecular orbitals typically ranges from 5.17-6.80 electron volts for substituted pyrazole derivatives, indicating moderate reactivity [23] [24].

Molecular stability parameters derived from density functional theory calculations include ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness. These reactivity descriptors provide quantitative measures of chemical behavior and allow prediction of reaction pathways and selectivity [18] [19]. Electrophilicity indices typically range from 1.98-8.60 electron volts, with higher values indicating greater electrophilic character [23].

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1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

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Last modified: 08-15-2023

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